molecular formula C20H31NO3 B10838862 [11C]-DTBZ (PET ligand)

[11C]-DTBZ (PET ligand)

Cat. No. B10838862
M. Wt: 332.5 g/mol
InChI Key: QJPLBORGTBURBF-VEFADGFBSA-N
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Description

[11C]dihydrotetrabenazine is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of dihydrotetrabenazine and is labeled with the radioactive isotope carbon-11. This compound is particularly valuable in the study of the vesicular monoamine transporter type 2 (VMAT2), which is involved in the transport of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [11C]dihydrotetrabenazine typically involves the reaction of a 9-hydroxy precursor with [11C]-methyl triflate in the presence of acetone and potassium hydroxide. The reaction is carried out under controlled conditions to ensure high radiochemical yields and purity. The product is then purified using solid-phase extraction with a Vac tC-18 cartridge .

Industrial Production Methods

Industrial production of [11C]dihydrotetrabenazine follows similar synthetic routes but is scaled up to meet the demands of routine clinical and research applications. Automated synthesis modules are often employed to ensure consistency and efficiency in production. The entire process, from the end of bombardment to the release of the product for quality control, takes less than 20 minutes .

Chemical Reactions Analysis

Types of Reactions

[11C]dihydrotetrabenazine primarily undergoes substitution reactions during its synthesis. The key reaction involves the substitution of a hydroxyl group with a [11C]-methyl group .

Common Reagents and Conditions

Major Products

The major product of the synthesis is [11C]dihydrotetrabenazine, which is obtained with high radiochemical purity and specific radioactivity .

Scientific Research Applications

[11C]dihydrotetrabenazine has a wide range of applications in scientific research:

Mechanism of Action

[11C]dihydrotetrabenazine binds to VMAT2, a protein responsible for transporting neurotransmitters into synaptic vesicles. By binding to VMAT2, [11C]dihydrotetrabenazine allows for the visualization and quantification of VMAT2 density using PET imaging. This binding is not significantly affected by dopaminergic agents or synaptic dopamine levels, making it a reliable marker for studying dopaminergic terminal densities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[11C]dihydrotetrabenazine is unique due to its high specificity and affinity for VMAT2, making it an excellent tool for studying the dopaminergic system and related disorders. Its short half-life (approximately 20 minutes) allows for rapid imaging and reduces radiation exposure to patients .

properties

Molecular Formula

C20H31NO3

Molecular Weight

332.5 g/mol

IUPAC Name

(2S,3S,11bS)-10-methoxy-9-(111C)methoxy-11b-methyl-3-(2-methylpropyl)-1,2,3,4,6,7-hexahydrobenzo[a]quinolizin-2-ol

InChI

InChI=1S/C20H31NO3/c1-13(2)8-15-12-21-7-6-14-9-18(23-4)19(24-5)10-16(14)20(21,3)11-17(15)22/h9-10,13,15,17,22H,6-8,11-12H2,1-5H3/t15-,17-,20-/m0/s1/i4-1

InChI Key

QJPLBORGTBURBF-VEFADGFBSA-N

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@]2(C[C@@H]1O)C)OC)O[11CH3]

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2(CC1O)C)OC)OC

Origin of Product

United States

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